Propanoic acid--3-methoxyphenol (1/1)

Description

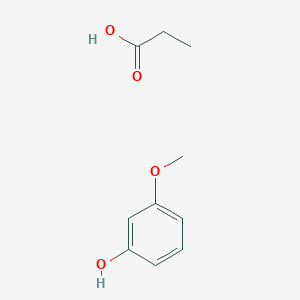

Propanoic acid–3-methoxyphenol (1/1) is a compound that combines propanoic acid and 3-methoxyphenol in a 1:1 ratio. Propanoic acid, also known as propionic acid, is a naturally occurring carboxylic acid with the chemical formula C₃H₆O₂. It is commonly used as a preservative in food and feed. 3-Methoxyphenol, also known as m-cresol, is an aromatic compound with the chemical formula C₇H₈O₂. It is used in various industrial applications, including as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Properties

CAS No. |

67001-64-3 |

|---|---|

Molecular Formula |

C10H14O4 |

Molecular Weight |

198.22 g/mol |

IUPAC Name |

3-methoxyphenol;propanoic acid |

InChI |

InChI=1S/C7H8O2.C3H6O2/c1-9-7-4-2-3-6(8)5-7;1-2-3(4)5/h2-5,8H,1H3;2H2,1H3,(H,4,5) |

InChI Key |

RMRPSNXWAXKUNH-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)O.COC1=CC=CC(=C1)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Propanoic acid can be synthesized through the oxidation of 1-propanol using acidified potassium dichromate (VI) as an oxidizing agent . The reaction conditions involve cooling the reaction mixture in an ice bath to ensure high yield of propanoic acid. Another method involves the oxidation of 1-propanol with hydrogen peroxide catalyzed by heteropolyoxometalates .

3-Methoxyphenol can be synthesized through the methylation of phenol using dimethyl sulfate or methyl iodide in the presence of a base such as sodium hydroxide .

Industrial Production Methods

Industrial production of propanoic acid typically involves the oxo-synthesis of ethylene or ethyl alcohol and the oxidation of propionaldehyde with oxygen . For 3-methoxyphenol, industrial production methods include the methylation of phenol using methanol in the presence of a catalyst such as aluminum oxide.

Chemical Reactions Analysis

Types of Reactions

Propanoic acid–3-methoxyphenol (1/1) undergoes various chemical reactions, including:

Oxidation: Propanoic acid can be oxidized to form carbon dioxide and water.

Reduction: 3-Methoxyphenol can be reduced to form 3-methoxycyclohexanol.

Substitution: 3-Methoxyphenol can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Oxidation: Acidified potassium dichromate (VI) or hydrogen peroxide in the presence of a catalyst.

Reduction: Hydrogen gas in the presence of a metal catalyst such as palladium on carbon.

Major Products Formed

Oxidation: Carbon dioxide and water from propanoic acid.

Reduction: 3-Methoxycyclohexanol from 3-methoxyphenol.

Substitution: Nitro-3-methoxyphenol, sulfo-3-methoxyphenol, and halo-3-methoxyphenol.

Scientific Research Applications

Propanoic acid–3-methoxyphenol (1/1) has various scientific research applications:

Mechanism of Action

The mechanism of action of propanoic acid–3-methoxyphenol (1/1) involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Acetic Acid: A two-carbon carboxylic acid with similar acidic properties to propanoic acid.

Butanoic Acid: A four-carbon carboxylic acid with a slightly higher molecular weight than propanoic acid.

4-Methoxyphenol: An aromatic compound with the methoxy group in the para position relative to the hydroxyl group.

2-Methoxyphenol: An aromatic compound with the methoxy group in the ortho position relative to the hydroxyl group.

Q & A

Basic Research Questions

Q. How do thermodynamic parameters (ΔS, ΔH, ΔG) for phase transitions of propanoic acid–3-methoxyphenol vary with temperature?

- Methodological Answer : Use differential scanning calorimetry (DSC) to measure enthalpy changes during melting/freezing. For example, at sub-zero temperatures (e.g., -18°C to -20°C), compare ΔG values using the equation ΔG = ΔH - TΔS. If ΔG < 0, the process is spontaneous. Experimental setups should replicate conditions in , where propanoic acid’s melting point (-21°C) serves as a reference. Calorimetric data must account for hydrogen bonding contributions, as shown in dimerization studies .

Q. What analytical techniques are recommended for identifying propanoic acid–3-methoxyphenol in biological matrices?

- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) is optimal for volatile derivatives. Derivatize the compound using silylation (e.g., BSTFA) to enhance volatility. For non-volatile analysis, employ high-performance liquid chromatography (HPLC) with UV detection at 210–260 nm. Validate methods using ANOVA and Tukey’s HSD for statistical significance, as demonstrated in metabolite studies of antifungal agents .

Q. How can surface tension measurements inform the polarity of propanoic acid derivatives?

- Methodological Answer : Measure surface tension at 25°C, 50°C, and 75°C using a tensiometer. Compare trends with reference data (e.g., propanoic acid: 26.20 dyn/cm at 25°C vs. 2-propanol: 20.93 dyn/cm). Higher surface tension indicates greater polarity due to carboxylic acid groups enabling stronger intermolecular hydrogen bonds .

Advanced Research Questions

Q. How to resolve discrepancies between experimental and computational excess enthalpy data for propanoic acid mixtures?

- Methodological Answer : Apply the Non-Random Hydrogen Bonding (NRHB) model to recalculate excess enthalpies, separating hydrogen bonding (dotted lines) and non-bonding contributions (solid lines) as in and . Validate using neutron scattering or IR spectroscopy to quantify dimerization in systems like propanoic acid–n-heptane. Discrepancies may arise from neglected entropic effects or incomplete parameterization .

Q. What strategies validate structural predictions of propanoic acid–3-methoxyphenol against experimental data?

- Methodological Answer : Combine molecular dynamics (MD) simulations with single-crystal X-ray diffraction. For example, benchmark torsional angles (e.g., C24–C25–C26 = 119.0° in ) against MD trajectories. Use NMR to cross-validate chemical shifts, particularly for methoxy (–OCH₃) and phenolic protons, which are sensitive to electronic environments .

Q. How to design a bioassay for evaluating the antifungal activity of propanoic acid–3-methoxyphenol?

- Methodological Answer : Use fungal strains (e.g., Candida albicans) in agar diffusion assays. Prepare serial dilutions (0.1–10 mM) of the compound in DMSO. Compare inhibition zones with positive controls (e.g., fluconazole) and analyze via ANOVA with post-hoc Tukey tests. GC-MS can quantify residual compound stability post-incubation .

Q. What synthetic routes optimize yield for propanoic acid–3-methoxyphenol under reflux conditions?

- Methodological Answer : React 3-methoxyphenol with propanoic anhydride in toluene under reflux (110–120°C) for 6–8 hours. Monitor progress via TLC (silica gel, ethyl acetate/hexane 1:3). Purify via recrystallization in ethanol/water. Alternative routes include Grignard reactions (e.g., converting ethene to propanoic acid precursors, as in ) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.